![molecular formula C8H8N2O2 B2457663 ethyl 4-cyano-1H-pyrrole-3-carboxylate CAS No. 156422-76-3](/img/structure/B2457663.png)
ethyl 4-cyano-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 4-cyano-1H-pyrrole-3-carboxylate is a chemical compound with the linear formula C8H8N2O2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of ethyl 4-cyano-1H-pyrrole-3-carboxylate is represented by the InChI code: 1S/C8H8N2O2/c1-2-12-8(11)7-5-10-4-6(7)3-9/h4-5,10H,2H2,1H3 . The molecular weight of this compound is 164.16 .Chemical Reactions Analysis
While specific chemical reactions involving ethyl 4-cyano-1H-pyrrole-3-carboxylate are not available, pyrrolopyrazine derivatives, which contain a pyrrole ring, have been known to exhibit various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .Physical And Chemical Properties Analysis
Ethyl 4-cyano-1H-pyrrole-3-carboxylate has a boiling point of 381.3±27.0 C at 760 mmHg . It is a solid substance at room temperature .Scientific Research Applications
Synthesis of Pyrazolo[3,4-b]pyridines
Ethyl 4-cyano-1H-pyrrole-3-carboxylate can be used as a starting material in the synthesis of pyrazolo[3,4-b]pyridines . These compounds are of interest due to their close similarity to the purine bases adenine and guanine . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Biomedical Applications
The synthesized pyrazolo[3,4-b]pyridines have various biomedical applications. They have been studied for their potential biological activity . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 of these compounds can lead to a wide range of biological activities .
Cancer Research
Some derivatives of pyrazolo[3,4-b]pyridines have shown good cytotoxic activity against certain cancer cell lines . This suggests that ethyl 4-cyano-1H-pyrrole-3-carboxylate, as a precursor to these compounds, could have indirect applications in cancer research.
Drug Development
Given the biological activity of pyrazolo[3,4-b]pyridines, ethyl 4-cyano-1H-pyrrole-3-carboxylate could play a role in drug development. The ability to modify the substituents at various positions on the pyrazolo[3,4-b]pyridine structure could allow for the development of drugs with specific activities .
Research into Neurological Disorders
Compounds similar to pyrazolo[3,4-b]pyridines have been studied for their potential applications in treating neurological disorders . As such, ethyl 4-cyano-1H-pyrrole-3-carboxylate could indirectly contribute to this field of research.
Microbial Research
Indole derivatives, which are structurally similar to pyrazolo[3,4-b]pyridines, have been studied for their antimicrobial properties . Ethyl 4-cyano-1H-pyrrole-3-carboxylate could potentially be used in the synthesis of these compounds, contributing to research in this area.
Safety And Hazards
properties
IUPAC Name |
ethyl 4-cyano-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-2-12-8(11)7-5-10-4-6(7)3-9/h4-5,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWGFNWYTUGVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-cyano-1H-pyrrole-3-carboxylate |
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